2-Bromo-4,6-dimethoxybenzoic acid 2-Bromo-4,6-dimethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 62827-49-0
VCID: VC3852868
InChI: InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
SMILES: COC1=CC(=C(C(=C1)Br)C(=O)O)OC
Molecular Formula: C9H9BrO4
Molecular Weight: 261.07 g/mol

2-Bromo-4,6-dimethoxybenzoic acid

CAS No.: 62827-49-0

Cat. No.: VC3852868

Molecular Formula: C9H9BrO4

Molecular Weight: 261.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-dimethoxybenzoic acid - 62827-49-0

Specification

CAS No. 62827-49-0
Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
IUPAC Name 2-bromo-4,6-dimethoxybenzoic acid
Standard InChI InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key JSRIGQZZKGUUTK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)C(=O)O)OC
Canonical SMILES COC1=CC(=C(C(=C1)Br)C(=O)O)OC

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a benzoic acid backbone substituted with bromine at the 2-position and methoxy groups (-OCH3_3) at the 4- and 6-positions. This substitution pattern creates distinct electronic effects: the electron-withdrawing bromine atom deactivates the ring toward electrophilic substitution, while the methoxy groups, being electron-donating, direct incoming nucleophiles to specific positions. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC9H9BrO4\text{C}_9\text{H}_9\text{BrO}_4
Molecular Weight261.07 g/mol
LogP (Octanol-Water)2.1 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2 methoxy O, 2 carboxylic O)
Rotatable Bonds3 (methoxy groups and acid)

The planar aromatic ring system allows for π-π stacking interactions, which are critical in crystal engineering and ligand-receptor binding .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromo-4,6-dimethoxybenzoic acid typically proceeds via bromination of 4,6-dimethoxybenzoic acid. A standard protocol involves:

  • Bromination: Treatment of 4,6-dimethoxybenzoic acid with bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., FeBr3_3) at 0–5°C. The bromine selectively substitutes at the 2-position due to the directing effects of the methoxy groups .

  • Work-up: The crude product is purified via recrystallization from ethanol or chromatographic methods.

Alternative Route:

  • Ullmann Coupling: A copper-mediated coupling between 2-bromo-4,6-dimethoxyiodobenzene and carbon monoxide under pressure, though this method is less common due to scalability challenges .

Industrial Considerations

Large-scale production prioritizes atom economy and minimizes hazardous byproducts. A greener approach employs electrochemical bromination using NaBr as the bromine source, reducing waste generation. Typical yields range from 65–80%, with purity >95% achievable via crystallization .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

  • Ammonia/Amines: Heating with aqueous ammonia or alkylamines in DMF at 120°C replaces bromine with -NH2_2 or -NHR groups.

  • Hydrolysis: Reaction with NaOH at elevated temperatures yields 2-hydroxy-4,6-dimethoxybenzoic acid, though this pathway is less favored due to competing decarboxylation .

Electrophilic Reactions

The electron-rich 3- and 5-positions (meta to methoxy groups) undergo electrophilic substitution:

  • Nitration: Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the 3-position, forming 2-bromo-3-nitro-4,6-dimethoxybenzoic acid.

  • Sulfonation: Fuming H2_2SO4_4 adds sulfonic acid groups at the 5-position .

Table 2: Common Derivatives and Their Applications

DerivativeSynthesis RouteApplication
2-Amino-4,6-dimethoxybenzoic acidNAS with NH3_3Antibiotic intermediates
Methyl esterFischer esterificationPolymer precursors
HydrazideReaction with hydrazineAnticancer agents

Industrial and Materials Science Applications

Dye Synthesis

2-Bromo-4,6-dimethoxybenzoic acid serves as a precursor for anthraquinone dyes. Coupling with phthalic anhydride yields bright yellow pigments used in textiles and plastics.

Coordination Polymers

Reaction with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) forms porous frameworks with applications in gas storage and catalysis. Surface areas exceed 800 m2^2/g for Cu-based polymers .

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